![molecular formula C14H29N3O3 B14332952 Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl- CAS No. 106476-24-8](/img/structure/B14332952.png)
Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-]: is a chemical compound with the molecular formula C14H29N3O3. This compound is known for its unique structure, which includes a hydroxyethyl group and diethylacetamide moieties. It is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] typically involves the reaction of diethylamine with acetamide derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and diethylacetamide moieties play a crucial role in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- N-(2-hydroxyethyl)acetamide
- N,N-diethylacetamide
- Oxetacaine
Comparison: Acetamide, 2,2’-[(2-hydroxyethyl)imino]bis[N,N-diethyl-] is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
106476-24-8 |
---|---|
Molekularformel |
C14H29N3O3 |
Molekulargewicht |
287.40 g/mol |
IUPAC-Name |
2-[[2-(diethylamino)-2-oxoethyl]-(2-hydroxyethyl)amino]-N,N-diethylacetamide |
InChI |
InChI=1S/C14H29N3O3/c1-5-16(6-2)13(19)11-15(9-10-18)12-14(20)17(7-3)8-4/h18H,5-12H2,1-4H3 |
InChI-Schlüssel |
DLCUWKMSWFZRRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CN(CCO)CC(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.